![molecular formula C9H11Cl4N B3060935 2-Chloro-N-[(3,5-dichlorophenyl)methyl]ethanamine;hydrochloride CAS No. 14046-52-7](/img/structure/B3060935.png)
2-Chloro-N-[(3,5-dichlorophenyl)methyl]ethanamine;hydrochloride
Overview
Description
2-Chloro-N-[(3,5-dichlorophenyl)methyl]ethanamine;hydrochloride (also known as desmethylclozapine hydrochloride) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of dibenzodiazepines and is structurally related to clozapine, an antipsychotic medication.
Mechanism of Action
The exact mechanism of action of desmethylclozapine hydrochloride is not fully understood. However, it is known to act as a potent antagonist of the serotonin 5-HT2A receptor and the α1-adrenergic receptor. It also exhibits moderate affinity for the dopamine D4 receptor and the histamine H1 receptor.
Biochemical and Physiological Effects:
Desmethylclozapine hydrochloride has been shown to modulate several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. Its antipsychotic effects are thought to be mediated through its antagonism of the serotonin 5-HT2A receptor, while its anxiolytic and antidepressant effects may be related to its modulation of the norepinephrine system.
Advantages and Limitations for Lab Experiments
One advantage of using desmethylclozapine hydrochloride in lab experiments is its high potency and selectivity for certain neurotransmitter receptors. However, its low solubility in water and limited availability may pose challenges in certain experimental settings.
Future Directions
1. Further investigation of the mechanism of action of desmethylclozapine hydrochloride to better understand its therapeutic potential.
2. Exploration of its potential as a treatment for other psychiatric and neurological disorders, such as anxiety disorders and post-traumatic stress disorder.
3. Development of more efficient synthesis methods to increase its availability for research purposes.
4. Investigation of its potential as a tool for studying neurotransmitter systems and receptor function.
Scientific Research Applications
Desmethylclozapine hydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant properties, making it a promising candidate for the treatment of schizophrenia, bipolar disorder, and depression.
properties
IUPAC Name |
2-chloro-N-[(3,5-dichlorophenyl)methyl]ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl3N.ClH/c10-1-2-13-6-7-3-8(11)5-9(12)4-7;/h3-5,13H,1-2,6H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYRHIDDVNCWPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CNCCCl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl4N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20637711 | |
Record name | 2-Chloro-N-[(3,5-dichlorophenyl)methyl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20637711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14046-52-7 | |
Record name | NSC99911 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99911 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-N-[(3,5-dichlorophenyl)methyl]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20637711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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